molecular formula C22H21ClN2O4 B2770240 15-LOX-1 inhibitor 1 CAS No. 2349374-37-2

15-LOX-1 inhibitor 1

Cat. No.: B2770240
CAS No.: 2349374-37-2
M. Wt: 412.87
InChI Key: BRMZRDPEXXAZRV-ZHACJKMWSA-N
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Description

9c(i472) is an inhibitor of 15-lipoxygenase-1 (15-LO-1;  IC50 = 0.19 µM). It decreases LPS- and IFN-γ-induced NF-ĸB activity in RAW-Blue™ cells when used at concentrations of 0.2, 1, and 5 µM. 9c(i472) reduces LPS- and IFN-γ-induced increases in Nos2 expression and lipid peroxidation in RAW 264.7 cells when used at a concentration of 5 µM.

Biochemical Analysis

Biochemical Properties

15-LOX-1 inhibitor 1 interacts with the enzyme 15-LOX-1, which metabolizes polyunsaturated fatty acids . The inhibitor prevents the enzyme from transforming into potentially inactive conformations . It restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 .

Cellular Effects

This compound has been shown to protect macrophages from lipopolysaccharide-induced cytotoxicity . It inhibits NO formation and lipid peroxidation . The inhibitor has also been found to have anticancer activities, particularly against HT29 and PC3 cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves preventing 15-LOX-1 from transforming into potentially inactive conformations . The inhibitor molecule restrains the motions of residues around the substrate binding site and reduces the flexibility of 15-LOX-1 . This results in the inhibition of the enzyme’s activity and a decrease in the turnover number .

Temporal Effects in Laboratory Settings

It has been observed that certain NSAIDs can progressively increase 15-LOX-1 protein expression in RKO cells over 24, 48, and 72 hours .

Dosage Effects in Animal Models

It has been observed that LOX-1 inhibition significantly prevents metastasis formation in injected mice .

Metabolic Pathways

This compound is involved in the metabolism of unsaturated fatty acids. The enzyme 15-LOX-1, which the inhibitor targets, reacts with polyunsaturated fatty acids and produces metabolites . These metabolites are implicated in many important human diseases, such as cancer .

Transport and Distribution

It has been observed that certain NSAIDs can increase 15-LOX enzymatic activity in normal leukocytes .

Subcellular Localization

It has been observed that 15-LOX-1, the target of the inhibitor, is expressed both in the cytoplasm and in the nucleus . This suggests that the inhibitor may also be present in these locations.

Biological Activity

15-Lipoxygenase-1 (15-LOX-1) is an enzyme involved in the metabolism of polyunsaturated fatty acids, leading to the production of bioactive lipids that play critical roles in inflammation, apoptosis, and cancer progression. Inhibitors of 15-LOX-1 are being explored for their therapeutic potential in various diseases, including cancer and inflammatory disorders. This article focuses on the biological activity of the compound known as “15-LOX-1 inhibitor 1,” summarizing key research findings, case studies, and data tables.

15-LOX-1 catalyzes the conversion of arachidonic acid and linoleic acid into hydroxyeicosatetraenoic acids (HETEs), which can influence cell signaling pathways involved in inflammation and tumorigenesis. The inhibition of this enzyme can disrupt these pathways, presenting a potential therapeutic strategy for conditions characterized by excessive inflammation or cancer.

Key Findings

  • Tumor Suppression : Studies have shown that the expression of 15-LOX-1 leads to apoptosis in cancer cells. In animal models, heterozygous mice expressing 15-LOX-1 demonstrated a significant reduction in colorectal tumors, suggesting its role as a tumor suppressor .
  • Induction of Apoptosis : Nonsteroidal anti-inflammatory drugs (NSAIDs) have been shown to increase the expression and activity of 15-LOX-1, leading to enhanced apoptosis in colorectal cancer cell lines. This effect was associated with increased levels of 13-S-HODE, a product of 15-LOX-1 activity .
  • Inflammation Modulation : Inhibition of 15-LOX-1 has been linked to reduced levels of pro-inflammatory mediators such as TNF-α and nitric oxide (NO), indicating its potential in managing inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) .

Structure-Activity Relationship (SAR)

The development of potent 15-LOX-1 inhibitors has involved exploring various chemical structures to optimize their inhibitory effects. A recent study identified several novel compounds with IC50 values ranging from nanomolar to micromolar concentrations, demonstrating a clear SAR .

CompoundStructure TypeIC50 (μM)
PD-146176Indole-based3.81
Eleftheriadis-14dIndole core0.090
Haydi-4bIndole-based0.006
Novel Compound 9c (i472)Indole-like0.006

Colorectal Cancer

In vitro studies using colorectal cancer cell lines RKO and HT-29 demonstrated that treatment with NSAIDs increased both the protein expression and enzymatic activity of 15-LOX-1, leading to significant growth inhibition and apoptosis .

Inflammatory Diseases

A study focused on macrophages showed that a novel inhibitor protected against lipopolysaccharide-induced cell death by inhibiting lipid peroxidation and NO formation . This suggests that targeting 15-LOX-1 could be beneficial in treating inflammatory conditions.

Properties

IUPAC Name

ethyl 6-chloro-3-[(E)-3-[(2-methoxyphenyl)methylamino]-3-oxoprop-1-enyl]-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4/c1-3-29-22(27)21-17(16-9-8-15(23)12-18(16)25-21)10-11-20(26)24-13-14-6-4-5-7-19(14)28-2/h4-12,25H,3,13H2,1-2H3,(H,24,26)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRMZRDPEXXAZRV-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)C=CC(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)/C=C/C(=O)NCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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